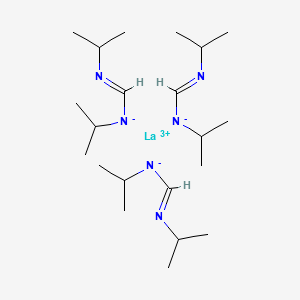
Methyl (trichlorovinyl)acetate, 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (trichlorovinyl)acetate (MTVA) is a synthetic compound used in a variety of laboratory experiments and industrial applications. It is a colorless liquid that is composed of two types of atoms, chlorine and carbon, and is highly soluble in water. MTVA is an important compound for many scientific research applications, as it has a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl (trichlorovinyl)acetate, 90% is used in research applications to study the effects of chlorine on the environment, to study the effects of chlorine on human health, and to study the effects of chlorine on food. It is also used to study the effects of chlorine on other organisms, such as bacteria, fungi, and plants.
Wirkmechanismus
Methyl (trichlorovinyl)acetate, 90% works by disrupting the cell membrane of the target organism. This disruption leads to the release of cellular components, such as proteins, lipids, and nucleic acids, which can then be studied. In addition, Methyl (trichlorovinyl)acetate, 90% can also disrupt the biochemical pathways of the target organism, leading to changes in its physiology.
Biochemical and Physiological Effects
Methyl (trichlorovinyl)acetate, 90% has a range of biochemical and physiological effects on the target organism. These include changes in the levels of proteins, lipids, and nucleic acids, as well as changes in the activity of enzymes and other biochemical pathways. In addition, Methyl (trichlorovinyl)acetate, 90% can also affect the growth and development of the target organism, as well as its behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (trichlorovinyl)acetate, 90% has a number of advantages for laboratory experiments. It is easy to synthesize and is highly soluble in water, making it easy to use in experiments. In addition, it is relatively non-toxic and is not known to cause any adverse effects in humans or other organisms. However, Methyl (trichlorovinyl)acetate, 90% is also known to be unstable and may degrade over time, making it unsuitable for long-term experiments.
Zukünftige Richtungen
The future directions of Methyl (trichlorovinyl)acetate, 90% research include further study of its biochemical and physiological effects, as well as its potential applications in medicine and industry. In addition, further research could be conducted into the environmental impact of Methyl (trichlorovinyl)acetate, 90%, as well as its potential to be used as an agricultural pesticide. Finally, further research could be conducted into the potential for Methyl (trichlorovinyl)acetate, 90% to be used as a biodegradable plastic.
Synthesemethoden
Methyl (trichlorovinyl)acetate, 90% is synthesized by the reaction of trichloroacetyl chloride and methanol. The reaction is conducted in an inert atmosphere such as nitrogen, and the reaction is usually conducted in a sealed vessel at a temperature of 25°C. The reaction is complete within 24 hours and yields a 90% purity of Methyl (trichlorovinyl)acetate, 90%.
Eigenschaften
IUPAC Name |
methyl 3,4,4-trichlorobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-10-4(9)2-3(6)5(7)8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFDYJYULVSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)


![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)









![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)